![molecular formula C13H13BrN2O B2734496 4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 303091-51-2](/img/structure/B2734496.png)

4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

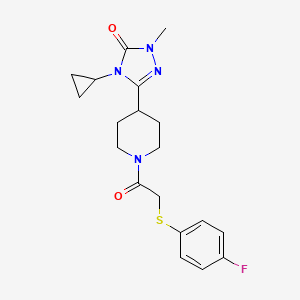

Description

4-Bromo-2-methylpyridine is a compound used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For example, 5-bromo-2-methylpyridin-3-amine can be reacted with several arylboronic acids to produce novel pyridine derivatives . Protodeboronation of alkyl boronic esters has also been reported .Chemical Reactions Analysis

4-Bromo-2-methylpyridine is used in various chemical reactions, including sodium or nickel reductive coupling, side chain oxidation, and esterification . These reactions are crucial in the preparation of crown-ester-bipyridines and viologens .Physical And Chemical Properties Analysis

4-Bromo-2-methylpyridine is a liquid with a refractive index of 1.5545-1.5595 at 20°C . It is clear colorless to yellow to brown in appearance . It is miscible with dichloromethane but immiscible with water .Scientific Research Applications

Pharmaceutical Research

This compound is often used as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to be a building block for drugs targeting specific biological pathways, particularly those involving enzyme inhibition and receptor modulation .

Organic Synthesis

In organic chemistry, 4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is utilized as a precursor for the synthesis of more complex molecules. Its bromine atom can undergo various substitution reactions, making it a versatile starting material for creating novel compounds .

Agrochemical Development

This compound is also significant in the development of agrochemicals. It can be used to synthesize herbicides, fungicides, and insecticides, contributing to the protection of crops and the improvement of agricultural productivity .

Material Science

In material science, 4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is explored for its potential in creating new materials with specific properties. For instance, it can be used in the development of polymers and resins with enhanced thermal stability and mechanical strength .

Biochemical Research

This compound is valuable in biochemical research for studying enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe or inhibitor in various biochemical assays, aiding in the understanding of biological processes at the molecular level .

Environmental Chemistry

In environmental chemistry, 4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol is used to study the degradation and environmental impact of brominated organic compounds. Research in this area helps in developing methods for the detection and remediation of environmental pollutants .

Medicinal Chemistry

Medicinal chemists use this compound to design and synthesize new therapeutic agents. Its ability to interact with biological targets makes it a candidate for developing drugs with improved efficacy and reduced side effects .

Chemical Biology

In chemical biology, this compound is employed to investigate cellular processes and pathways. It can be used to create chemical probes that help elucidate the function of specific proteins and enzymes within cells .

These applications highlight the versatility and importance of 4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol in various fields of scientific research.

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-bromo-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAPZFMTIWZTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol | |

CAS RN |

303091-51-2 |

Source

|

| Record name | 4-BROMO-2-(((4-METHYL-2-PYRIDINYL)AMINO)METHYL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)

![4-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)

![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)

![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2734429.png)